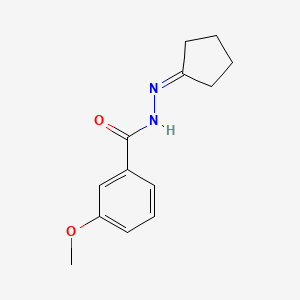![molecular formula C14H13BrFNO2 B5809940 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has a variety of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the reduction of inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol in lab experiments is its unique chemical structure. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol. One direction is to further investigate its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Another direction is to investigate its potential use as an anti-inflammatory agent. Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol can reduce inflammation in the body, which may make it useful in the treatment of inflammatory diseases. Finally, future research could investigate the potential use of this compound in the treatment of neurodegenerative diseases. Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol involves a series of chemical reactions. The starting materials for the synthesis are 3-fluoroaniline, 2-bromo-4-hydroxy-6-methoxyphenol, and formaldehyde. The reaction proceeds through a Mannich reaction, which involves the condensation of the amine and the phenol with formaldehyde. The resulting product is then brominated to yield 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2/c1-19-13-6-9(5-12(15)14(13)18)8-17-11-4-2-3-10(16)7-11/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQGWYITLNNDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462807 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)


![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
